1-(2,5-dibromobenzenesulfonyl)-4-methyl-1H-imidazole
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Overview
Description
1-(2,5-Dibromobenzenesulfonyl)-4-methyl-1H-imidazole is an organic compound that features a sulfonyl group attached to a dibromobenzene ring and an imidazole ring
Preparation Methods
The synthesis of 1-(2,5-dibromobenzenesulfonyl)-4-methyl-1H-imidazole typically involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 4-methylimidazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(2,5-Dibromobenzenesulfonyl)-4-methyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-Dibromobenzenesulfonyl)-4-methyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,5-dibromobenzenesulfonyl)-4-methyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The dibromobenzene ring and imidazole moiety contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 1-(2,5-dibromobenzenesulfonyl)-4-methyl-1H-imidazole include:
2,5-Dibromobenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
4-Methylimidazole: Another precursor that forms the imidazole ring in the target compound.
1-(2,5-Dibromobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine: A related compound with a piperazine ring instead of an imidazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8Br2N2O2S |
---|---|
Molecular Weight |
380.06 g/mol |
IUPAC Name |
1-(2,5-dibromophenyl)sulfonyl-4-methylimidazole |
InChI |
InChI=1S/C10H8Br2N2O2S/c1-7-5-14(6-13-7)17(15,16)10-4-8(11)2-3-9(10)12/h2-6H,1H3 |
InChI Key |
DUPNPSVIHQRRFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Origin of Product |
United States |
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